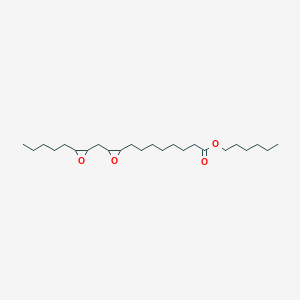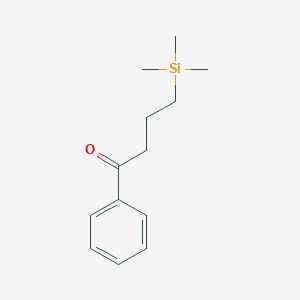
1-(3,4-ジクロロフェニル)-2-チオ尿素
概要
説明
1-(3,4-Dichlorophenyl)-2-thiourea, also known as 1-(3,4-Dichlorophenyl)-2-thiourea, is a useful research compound. Its molecular formula is C7H6Cl2N2S and its molecular weight is 221.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dichlorophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
1-(3,4-ジクロロフェニル)-2-チオ尿素: は、土壌処理型の農薬として使用されています。この化合物は、土壌から発芽する前に雑草の成長を阻害することで、雑草の防除に重要な役割を果たします。 その作用機序は、電子伝達系における光合成の阻害に関与し、効果的な除草剤となっています .
有機合成
この化合物は、有機合成において重要な原料および中間体として役立ちます。 これは、さまざまな複雑な分子の構築に関与しており、特に多くの医薬品に存在する複素環式化合物の合成において重要です .
製薬業界
製薬分野では、1-(3,4-ジクロロフェニル)-2-チオ尿素誘導体は、さまざまな生物活性を示します。それらは、抗菌剤、抗酸化剤、抗がん剤、抗炎症剤、アルツハイマー病治療剤、抗結核剤、および抗マラリア剤としての可能性について研究されています。 これらの特性は、創薬および開発プロセスにおいて貴重なものです .
酵素阻害研究
研究によると、1-(3,4-ジクロロフェニル)-2-チオ尿素の誘導体は、α-アミラーゼ、α-グルコシダーゼ、アセチルコリンエステラーゼ(AChE)、およびブチリルコリンエステラーゼ(BuChE)などの酵素を阻害することができます。 これらの特性は、糖尿病やアルツハイマー病などの疾患の治療における可能性について研究されています .
作用機序
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II , which might suggest a similar target for 1-(3,4-Dichlorophenyl)-2-thiourea.
Mode of Action
For instance, DCMU inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Based on the action of similar compounds, it can be hypothesized that this compound might affect the photosynthetic electron transport chain in photosynthesis . This would disrupt the plant’s ability to convert light energy into chemical energy .
Result of Action
If we consider the effects of similar compounds like dcmu, it can be inferred that 1-(3,4-dichlorophenyl)-2-thiourea might reduce the ability of the plant to convert light energy into chemical energy .
Safety and Hazards
The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .
生化学分析
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorophenyl)-2-thiourea vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCITSJXCSXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172846 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19250-09-0 | |
| Record name | N-(3,4-Dichlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?
A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.
Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?
A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















